4-Cyclopropyl-1-fluoro-2-nitrobenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-cyclopropyl-1-fluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c10-8-4-3-7(6-1-2-6)5-9(8)11(12)13/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFIOLOCINEBGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719269 | |
| Record name | 4-Cyclopropyl-1-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769159-85-5 | |
| Record name | 4-Cyclopropyl-1-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Cyclopropyl-1-fluoro-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyclopropyl-1-fluoro-2-nitrobenzene is a substituted aromatic hydrocarbon of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a cyclopropyl group, a fluorine atom, and a nitro group on a benzene ring, imparts a distinct set of physicochemical properties that make it a valuable building block in the synthesis of novel compounds. The interplay of the electron-withdrawing nitro group, the versatile fluorine atom, and the sterically influential cyclopropyl moiety governs its reactivity, solubility, and metabolic stability, rendering it a crucial intermediate in the development of new therapeutic agents and functional materials.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No. 2366994-53-6). It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge required for its effective handling, application, and further investigation. The information presented herein is a synthesis of available data, and where experimental values are not publicly available, scientifically grounded predictions and analogies to structurally similar compounds are provided to offer a holistic understanding.
Molecular Structure and Identification
The foundational step in understanding the physicochemical nature of any compound is a thorough characterization of its molecular structure.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 2366994-53-6[1] |
| Molecular Formula | C₉H₈FNO₂[1] |
| Molecular Weight | 181.16 g/mol [1][2] |
| SMILES | O=[O-][1] |
Physicochemical Properties
The physicochemical properties of a molecule are paramount in determining its behavior in both chemical and biological systems. While experimental data for this compound is not extensively available in the public domain, a combination of data from suppliers and computational predictions provides valuable insights.
Table of Physicochemical Properties:
| Property | Value | Source | Notes |
| Melting Point | Not available | - | Expected to be a low-melting solid or a liquid at room temperature based on related structures. |
| Boiling Point | Not available | - | Predicted to be above 200°C at atmospheric pressure. |
| Solubility | Not available | - | Predicted to have low solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone. |
| Topological Polar Surface Area (TPSA) | 43.14 Ų | ChemScene (Computed for isomer)[2] | This value, for the isomer 4-Cyclopropyl-2-fluoro-1-nitrobenzene, suggests moderate cell permeability. |
| LogP (Octanol-Water Partition Coefficient) | 2.6113 | ChemScene (Computed for isomer)[2] | This predicted value for the isomer indicates a moderate level of lipophilicity, which is often a key factor in drug absorption and distribution. |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclopropyl protons, and any aliphatic protons. The aromatic region would likely display complex splitting patterns due to the coupling between protons and the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, and its chemical shift would be indicative of the electronic environment of the fluorine atom on the aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. Key expected peaks include:
-
Aromatic C-H stretching: ~3100-3000 cm⁻¹
-
Asymmetric and symmetric NO₂ stretching: ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively. These are typically strong and sharp peaks.
-
C-F stretching: ~1250-1100 cm⁻¹
-
Aromatic C=C stretching: ~1600-1450 cm⁻¹
Mass Spectrometry (MS)
In a mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z 181.16. Common fragmentation patterns for nitroaromatic compounds involve the loss of NO₂ (m/z 46) and NO (m/z 30)[3]. The presence of the cyclopropyl group may also lead to characteristic fragmentation pathways.
Chemical Reactivity and Synthesis
The reactivity of this compound is largely dictated by its functional groups. The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the position ortho and para to the nitro group. The fluorine atom is a good leaving group in such reactions.
A plausible synthetic route to this compound would involve the nitration of a cyclopropyl-substituted fluorobenzene precursor.
General Synthetic Workflow:
Caption: A general workflow for the synthesis of this compound.
Safety and Handling
Based on the available GHS hazard statements for this compound (H302, H315, H319, H335), and by analogy with other fluoronitrobenzene compounds, the following safety precautions are recommended.
GHS Hazard Information:
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors or dust.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a compound with significant potential in synthetic chemistry, particularly in the fields of drug discovery and materials science. While a comprehensive set of experimentally determined physicochemical data is not yet publicly available, this guide provides a foundational understanding based on its known identifiers, predicted properties, and analogies to structurally similar molecules. Researchers and scientists working with this compound should exercise appropriate caution, adhering to the safety guidelines outlined. Further experimental characterization of its properties will undoubtedly enhance its utility and application in various scientific endeavors.
References
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PubChem. 1-Fluoro-2-nitrobenzene. National Center for Biotechnology Information. [Link]
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MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]
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PubChem. 4-Chloro-1-fluoro-2-nitrobenzene. National Center for Biotechnology Information. [Link]
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YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. [Link]
Sources
solubility of 4-Cyclopropyl-1-fluoro-2-nitrobenzene in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Cyclopropyl-1-fluoro-2-nitrobenzene in Organic Solvents
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a compound of interest in synthetic and medicinal chemistry. In the absence of extensive empirical solubility data in peer-reviewed literature, this document establishes a predictive framework based on first principles of physical organic chemistry and outlines robust, field-proven methodologies for its experimental determination. We will delve into the molecular architecture of the target compound, analyzing the individual and collective contributions of its functional groups—the cyclopropyl ring, the fluorine atom, and the nitro group—to its overall physicochemical profile. This guide is structured to empower researchers with the foundational knowledge and practical protocols necessary to confidently utilize this compound in various solvent systems, ensuring both experimental success and operational safety.
Theoretical Framework for Solubility Prediction
The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "similia similibus solvuntur" or "like dissolves like" serves as a fundamental guideline. The overall polarity, hydrogen bonding capability, and molecular size of both the solute and the solvent dictate the extent of dissolution.
Molecular Structure and Physicochemical Drivers
This compound (C₉H₈FNO₂) is a substituted aromatic compound with a molecular weight of 181.16 g/mol . Its solubility profile is a composite of the effects of its constituent functional groups:
-
Benzene Ring: The aromatic ring itself is nonpolar and hydrophobic, favoring interactions with other nonpolar molecules through π-π stacking and van der Waals forces.
-
Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group. The significant dipole moment of the nitro group increases the overall polarity of the molecule and can participate in dipole-dipole interactions. However, it is a poor hydrogen bond acceptor and does not possess hydrogen bond donating capabilities. The presence of a nitro group generally decreases solubility in nonpolar solvents and can increase solubility in polar aprotic solvents.
-
Fluorine Atom (-F): As the most electronegative element, fluorine is a potent electron-withdrawing group via the inductive effect. However, due to its small size and low polarizability, it has a relatively modest impact on overall molecular polarity compared to the nitro group. Its presence can subtly alter the electronic distribution of the benzene ring.
-
Cyclopropyl Group (-C₃H₅): This small, strained aliphatic ring is predominantly nonpolar and lipophilic. The unique electronic nature of the cyclopropyl group, with its "bent" bonds possessing some π-character, can lead to complex interactions.[1] In general, the addition of this alkyl group will increase the compound's affinity for nonpolar, organic solvents and decrease its solubility in polar, aqueous media.[2]
Qualitative Solubility Prediction
Based on the analysis of its functional groups, we can formulate a qualitative prediction of the solubility of this compound in various classes of organic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Cyclohexane | Low to Moderate | The nonpolar cyclopropyl group and benzene ring will favor these solvents, but the highly polar nitro group will significantly counteract this, limiting solubility. |
| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | These solvents can effectively solvate the polar nitro group through dipole-dipole interactions without being hindered by strong hydrogen bonding networks. The nonpolar parts of the molecule are also readily accommodated. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The ability of these solvents to hydrogen bond with the nitro group is limited. While some dipole-dipole interactions are possible, the overall interaction may not be strong enough to overcome the solute's crystal lattice energy and the solvent's own hydrogen bonding network. |
| Aqueous | Water | Very Low / Insoluble | The molecule lacks significant hydrogen bond donating or accepting sites to effectively interact with water. The large hydrophobic surface area of the cyclopropyl-benzene moiety will lead to poor aqueous solubility. |
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is required. The following section details a robust and self-validating protocol for determining the equilibrium solubility of this compound.
Recommended Protocol: Isothermal Equilibrium Method
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a solid compound in a solvent. It involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance (±0.1 mg)
-
Glass vials with screw caps and PTFE septa
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Place the sealed vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. To avoid aspirating any solid particles, immediately attach a syringe filter and dispense the saturated solution into a pre-weighed, tared vial.
-
Quantification (Gravimetric Method):
-
Record the exact mass of the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime or decompose.
-
Once the solvent is fully evaporated and a constant mass is achieved, record the mass of the remaining solid solute.
-
Calculate the solubility in terms of g/100g of solvent or other desired units.
-
-
Quantification (Instrumental Analysis - e.g., HPLC):
-
Accurately dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample by HPLC-UV or UV-Vis spectrophotometry.
-
Determine the concentration of the solute in the diluted sample by comparing its response to the calibration curve.
-
Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Self-Validation and Trustworthiness:
-
Mass Balance: The use of excess solid ensures that the solution is truly saturated.
-
Time to Equilibrium: Running parallel experiments and sampling at different time points (e.g., 12, 24, 48 hours) can confirm that the measured solubility is not changing, indicating equilibrium has been reached.
-
Temperature Control: Maintaining a constant and accurately measured temperature is critical, as solubility is highly temperature-dependent.
-
Analytical Method Validation: The chosen analytical method (e.g., HPLC) should be validated for linearity, accuracy, and precision.
Experimental Workflow Diagram
Caption: Isothermal Equilibrium Solubility Determination Workflow.
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This guide provides a robust framework for understanding and determining the . By combining a theoretical analysis of its molecular structure with a detailed, practical experimental protocol, researchers can effectively predict and quantify its solubility behavior. This knowledge is paramount for optimizing reaction conditions, developing purification strategies, and advancing the use of this compound in pharmaceutical and chemical research. The principles and methodologies outlined herein are designed to ensure scientific integrity, experimental reproducibility, and user safety.
References
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StackExchange. How does the cyclopropyl group influence conjugation and aromaticity?. [Link]
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PubChem. 4-Fluoronitrobenzene. [Link]
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LibreTexts Chemistry. Solubility of Organic Compounds. [Link]
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Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
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Hypha Discovery. Metabolism of cyclopropyl groups. [Link]
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LibreTexts Chemistry. Substitution Reactions of Benzene Derivatives. [Link]
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Raffles University. Benzene and its derivatives. [Link]
-
ACS Publications. Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]
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An In-depth Technical Guide to the Stability and Storage of 4-Cyclopropyl-1-fluoro-2-nitrobenzene
This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 4-Cyclopropyl-1-fluoro-2-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with actionable, field-proven methodologies for stability assessment.
Introduction: Chemical Profile and Inferred Reactivity
This compound is a substituted nitroaromatic compound with the molecular formula C₉H₈FNO₂.[1] Its structure comprises a benzene ring functionalized with a cyclopropyl group, a fluorine atom, and a nitro group. This unique combination of substituents dictates its chemical reactivity and, consequently, its stability profile.
-
Nitroaromatic Core : The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr).[2] This is a critical consideration for stability, as the fluorine atom is a good leaving group in such reactions.[3]
-
Fluorine Substituent : The fluorine atom's high electronegativity further enhances the electrophilicity of the carbon to which it is attached, making it susceptible to nucleophilic attack.
-
Cyclopropyl Group : The cyclopropyl group is a unique substituent that can exhibit some characteristics of a double bond, including the ability to stabilize adjacent positive charges through hyperconjugation.[4] However, its ability to transmit conjugative effects through the ring in the ground state is limited.[5] The strained ring system can also be a site of metabolic oxidation in biological systems.[6]
Given these features, the primary stability concerns for this compound revolve around its susceptibility to nucleophilic substitution, photodegradation, and thermal decomposition.
Intrinsic Stability and Potential Degradation Pathways
While specific degradation studies on this compound are not extensively published, we can infer likely degradation pathways based on the known chemistry of related fluoronitrobenzene and nitroaromatic compounds.[2][7]
Potential Degradation Mechanisms:
-
Hydrolysis : Under basic or strongly acidic conditions, the fluorine atom can be displaced by a hydroxide ion via a nucleophilic aromatic substitution mechanism to form 4-cyclopropyl-2-nitrophenol. The rate of this reaction is expected to increase with temperature and pH.
-
Photodegradation : Nitroaromatic compounds are known to be photosensitive.[8] UV or visible light exposure can promote the formation of excited states, leading to complex degradation pathways, including reduction of the nitro group or reactions involving the cyclopropyl ring.
-
Thermal Decomposition : Nitroaromatic compounds can be thermally labile, undergoing exothermic decomposition at elevated temperatures.[9] Decomposition can be complex, often involving the release of nitrogen oxides (NOx) and other hazardous gases.
-
Oxidative Degradation : While the electron-deficient ring is somewhat resistant to oxidation, the cyclopropyl group and the benzylic position could be susceptible to strong oxidizing agents.
The following diagram illustrates the most probable primary degradation pathway under hydrolytic stress.
Caption: Workflow for a forced degradation study of this compound.
Step-by-Step Methodology:
-
Preparation of Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions :
-
Acidic Hydrolysis : Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Basic Hydrolysis : Mix the stock solution with 0.1 M NaOH and heat at 60-80°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation : Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation : Expose the solid compound and the solution to dry heat (e.g., 80°C) for a specified period.
-
Photostability : Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. [10]A control sample should be protected from light.
-
-
Sample Analysis :
-
Analyze all stressed samples, along with a non-stressed control, using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard choice. [11]Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended for the identification of degradation products. [12] * The goal is to achieve 5-20% degradation of the active substance to ensure that the degradation products are formed at detectable levels without being overly complex.
-
-
Method Development and Validation :
-
Develop an HPLC method that can separate the parent compound from all observed degradation products (a "stability-indicating" method). This typically involves optimizing the mobile phase composition, column type, and gradient.
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
-
-
Characterization of Degradants :
-
If significant degradation products are observed, they should be identified. High-resolution mass spectrometry (HRMS) can provide accurate mass data to help determine elemental composition.
-
For definitive structural elucidation, preparative HPLC can be used to isolate the degradants, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Conclusion
This compound is a valuable research chemical whose stability is governed by its activated aromatic system. While inherently stable under recommended storage conditions—cool, dry, and protected from light and incompatible materials—it is susceptible to degradation via hydrolysis, photolysis, and thermal stress. The provided forced degradation protocol offers a robust framework for researchers to systematically evaluate its stability, identify potential degradation products, and develop validated analytical methods. This empirical approach is indispensable for ensuring the quality, safety, and efficacy of this compound in its intended applications, particularly in the rigorous context of pharmaceutical development.
References
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Chemistry Stack Exchange. How does the cyclopropyl group influence conjugation and aromaticity? Available from: [Link]
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Ju, KS., Parales, RE. Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiol Mol Biol Rev. 2010;74(2):250-272. Available from: [Link]
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Wikipedia. 4-Fluoronitrobenzene. Available from: [Link]
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Singh, S., Kumar, V., et al. Forced degradation studies. MedCrave online. 2016;3(6):387‒390. Available from: [Link]
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Journal of the American Chemical Society. Why a cyclopropyl group is good at stabilizing a cation but poor at transmitting substituent effects. Available from: [Link]
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Agency for Toxic Substances and Disease Registry. Analytical Methods. Available from: [Link]
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ResearchGate. Thermal Decomposition of Aliphatic Nitro-compounds. Available from: [Link]
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ResolveMass Laboratories Inc. Forced Degradation Testing in Pharma. Available from: [Link]
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National Center for Biotechnology Information. Exposure Data - Some nitrobenzenes and other industrial chemicals. Available from: [Link]
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MedCrave online. Forced Degradation Studies. Available from: [Link]
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Magnaflux EU. Shelf Life. Available from: [Link]
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Ayub, R., Papadakis, R., et al. Cyclopropyl Group: An Excited-State Aromaticity Indicator? Chemistry. 2017;23(55):13684-13695. Available from: [Link]
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Breceni, A., et al. Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Molecules. 2024;29(7):1487. Available from: [Link]
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Wikipedia. Cyclopropyl group. Available from: [Link]
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Patolia, VN. An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. 2020. Available from: [Link]
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Shanu-Wilson, J. Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available from: [Link]
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PubChem. 1-Fluoro-2-nitrobenzene. Available from: [Link]
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PubChem. 1-fluoro-4-nitrobenzene. Available from: [Link]
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Chemsrc. 1-Cyclopropyl-2-fluoro-4-nitrobenzene | CAS#:2366994-63-8. Available from: [Link]
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Methodological & Application
synthesis of 4-cyclopropyl-2-fluoroaniline from 4-Cyclopropyl-1-fluoro-2-nitrobenzene
An Application Note for the Synthesis of 4-Cyclopropyl-2-fluoroaniline from 4-Cyclopropyl-1-fluoro-2-nitrobenzene
Abstract
This comprehensive application note provides detailed protocols for the synthesis of 4-cyclopropyl-2-fluoroaniline, a critical building block in modern drug discovery and agrochemical development.[1][2] The primary focus is the chemical reduction of the precursor, this compound. We present two robust and field-proven methodologies: catalytic hydrogenation using palladium on carbon (Pd/C) and a metal-mediated reduction using iron powder. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, step-by-step protocols, safety considerations, and analytical monitoring techniques to ensure reproducible and high-yield synthesis.
Introduction and Strategic Importance
4-Cyclopropyl-2-fluoroaniline is a highly valuable substituted aniline derivative. The unique combination of a cyclopropyl group, which can enhance metabolic stability and binding affinity, and a fluoroaniline scaffold makes it a sought-after intermediate in the synthesis of complex bioactive molecules.[3][4] The most direct and industrially scalable route to this compound is through the reduction of its corresponding nitroarene, this compound.[5]
The reduction of an aromatic nitro group is a fundamental transformation in organic chemistry, yet its execution requires careful consideration of chemoselectivity, safety, and scalability.[6] While numerous reagents can effect this conversion, this note will focus on two of the most reliable and widely adopted methods:
-
Catalytic Hydrogenation: Often considered the method of choice due to its high efficiency, clean reaction profile, and environmentally benign nature (water being the primary byproduct).[7][8]
-
Iron-Mediated Reduction: A classic, cost-effective, and exceptionally robust method that utilizes inexpensive iron powder and is tolerant of a wide array of functional groups that might be sensitive to catalytic hydrogenation.[2][9]
This document serves as a practical guide, grounding each procedural step in established chemical principles to empower researchers to achieve consistent and optimal results.
Reaction Pathway and Mechanism
The conversion of this compound to 4-cyclopropyl-2-fluoroaniline is a six-electron reduction process.
Overall Transformation:
Figure 1: General scheme for the reduction of this compound.
Mechanism of Catalytic Hydrogenation
Catalytic hydrogenation over a metal surface like palladium is a heterogeneous process. The mechanism involves the following key steps:
-
Adsorption: Both hydrogen gas (H₂) and the nitroarene substrate adsorb onto the surface of the palladium catalyst.
-
Hydrogen Activation: The H-H bond is cleaved, and individual hydrogen atoms bind to the catalyst surface.
-
Stepwise Reduction: The nitro group is sequentially reduced by the surface-bound hydrogen atoms, likely proceeding through nitroso and hydroxylamine intermediates. These intermediates are highly reactive and are typically not isolated under these conditions.[10]
-
Desorption: Once the reduction is complete, the final aniline product desorbs from the catalyst surface, freeing the active site for the next cycle.
Mechanism of Iron-Mediated Reduction
The reduction of a nitro group using a metal like iron in a protic solvent is a classic example of a dissolving metal reduction. The generally accepted mechanism proceeds via a series of single-electron transfers (SET) from the metal surface.[9]
-
Electron Transfer: Iron metal (Fe⁰) donates an electron to the nitro group, forming a radical anion.
-
Protonation: The radical anion is protonated by the solvent or an acid source (e.g., H₂O from the solvent mixture, or H⁺ from NH₄Cl).
-
Repetitive Cycle: This sequence of single-electron transfer followed by protonation repeats until the amine oxidation state is reached, consuming a total of six electrons and six protons. The iron is oxidized to iron oxides (e.g., Fe₂O₃, Fe₃O₄).[2][9]
Materials, Reagents, and Safety
Reagent and Material Properties
| Compound Name | Role | Formula | MW ( g/mol ) | CAS No. |
| This compound | Starting Material | C₉H₈FNO₂ | 181.16 | 932700-92-0 |
| 4-Cyclopropyl-2-fluoroaniline | Product | C₉H₁₀FN | 151.18 | 20100071 (CID) |
| Palladium, 10% on Carbon | Catalyst | Pd/C | - | 7440-05-3 |
| Hydrogen (H₂) | Reducing Agent | H₂ | 2.02 | 1333-74-0 |
| Methanol (MeOH) | Solvent | CH₄O | 32.04 | 67-56-1 |
| Iron Powder (<325 mesh) | Reducing Agent | Fe | 55.85 | 7439-89-6 |
| Ammonium Chloride (NH₄Cl) | Additive | NH₄Cl | 53.49 | 12125-02-9 |
| Ethanol (EtOH) | Solvent | C₂H₆O | 46.07 | 64-17-5 |
| Ethyl Acetate (EtOAc) | Extraction Solvent | C₄H₈O₂ | 88.11 | 141-78-6 |
| Celite® (Diatomaceous Earth) | Filtration Aid | SiO₂ | 60.08 | 61790-53-2 |
Critical Safety Considerations
All operations must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Nitroarenes: Aromatic nitro compounds, including the starting material, are toxic and readily absorbed through the skin. They are classified as harmful if swallowed or in contact with skin and may cause organ damage through prolonged exposure.[11]
-
Anilines: The product is an aniline derivative and should be handled with care, as compounds in this class are generally toxic.
-
Hydrogen Gas: Extremely flammable and forms explosive mixtures with air. Ensure all equipment is properly grounded and free of ignition sources. Use a robust hydrogenation apparatus (e.g., Parr shaker or H-Cube).
-
Palladium on Carbon (Pd/C): The dry catalyst is pyrophoric and can ignite spontaneously upon exposure to air. Never allow the catalyst to dry completely during filtration. Always handle it as a wet slurry.
-
Iron Powder: Fine iron powder can be flammable.
-
Solvents: Methanol, ethanol, and ethyl acetate are flammable liquids. Keep away from open flames and sparks.
Detailed Experimental Protocols
Protocol A: Catalytic Hydrogenation
This method is preferred for its high yield and clean conversion.
Figure 2: Workflow for Catalytic Hydrogenation Protocol.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask (or appropriate hydrogenation vessel), add this compound (1.00 g, 5.52 mmol, 1.0 eq).
-
Solvent Addition: Add methanol (25 mL) to dissolve the starting material.
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (59 mg, 0.055 mmol Pd, 0.01 eq) as a wet slurry. Causality Note: Adding the catalyst under an inert atmosphere prevents potential ignition of the solvent vapors.
-
Inerting: Seal the flask and purge the system thoroughly with nitrogen or argon to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas to the flask (typically via a balloon or by connecting to a Parr hydrogenation apparatus set to 50 psi).
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the substrate, hydrogen, and the heterogeneous catalyst.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexanes) or LCMS until the starting material is fully consumed (typically 2-4 hours). The product aniline will be more polar than the starting nitroarene.
-
Workup - Catalyst Removal: Once complete, carefully purge the reaction vessel with nitrogen again to remove excess hydrogen. Filter the reaction mixture through a pad of Celite®. CRITICAL: Pre-wet the Celite pad with methanol and ensure the catalyst remains wet with solvent throughout the filtration to prevent ignition.[7]
-
Workup - Isolation: Wash the Celite pad with additional methanol (2 x 10 mL). Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-cyclopropyl-2-fluoroaniline.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel.
Protocol B: Iron-Mediated Reduction
A robust and economical alternative, particularly useful for avoiding the hazards of hydrogen gas and pyrophoric catalysts.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.00 g, 5.52 mmol, 1.0 eq), iron powder (0.92 g, 16.5 mmol, 3.0 eq), and ammonium chloride (1.18 g, 22.1 mmol, 4.0 eq).[9]
-
Solvent Addition: Add a mixture of ethanol and water (e.g., 20 mL ethanol and 5 mL water). Causality Note: The water is essential for the protonation steps in the reduction mechanism and to dissolve the ammonium chloride.
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. The reaction is often exothermic and may become vigorous initially.[9]
-
Monitoring: Monitor the reaction by TLC or LCMS. The reaction is typically complete within 1-3 hours.
-
Workup - Filtration: After completion, cool the reaction mixture to room temperature. Filter the hot mixture through a pad of Celite® to remove the iron powder and iron oxides. Expertise Note: Filtering while hot can prevent the product from crashing out and improve recovery.
-
Workup - Extraction: Rinse the flask and the filter cake with ethanol or ethyl acetate. Transfer the filtrate to a separatory funnel. If ethanol was used, much of it should be removed via rotary evaporation first. Add ethyl acetate (50 mL) and water (50 mL).
-
Workup - Washing: Separate the layers. Wash the organic layer with brine (2 x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify by flash column chromatography as needed.
Results: Expected Outcomes and Characterization
| Method | Typical Yield | Purity (Crude) | Advantages | Disadvantages |
| Catalytic Hydrogenation | >95% | >95% | High yield, clean, minimal waste | H₂ gas hazard, pyrophoric catalyst, catalyst cost |
| Iron-Mediated Reduction | 85-95% | >90% | Inexpensive, robust, safer reagents | Large amount of solid waste, requires heating |
Analytical Characterization: The identity and purity of the synthesized 4-cyclopropyl-2-fluoroaniline should be confirmed by standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the aromatic protons, the NH₂ protons (a broad singlet), and the cyclopropyl protons.
-
¹³C NMR: Will show the correct number of carbon signals corresponding to the structure.
-
¹⁹F NMR: A singlet or multiplet confirming the presence of the fluorine atom.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the expected mass (152.09 m/z).
-
TLC/LCMS: Used for reaction monitoring and final purity assessment.[12]
Conclusion and Field Insights
Both catalytic hydrogenation and iron-mediated reduction are highly effective methods for the synthesis of 4-cyclopropyl-2-fluoroaniline from its nitro precursor. The choice between them often depends on the available equipment, safety infrastructure, and cost considerations. For large-scale synthesis, catalytic hydrogenation is often preferred for its efficiency and atom economy, provided that appropriate safety measures for handling hydrogen and pyrophoric catalysts are in place.[13] The iron-based method remains a valuable, accessible, and reliable alternative for laboratory-scale synthesis. This guide provides the necessary detail to empower researchers to confidently perform this crucial transformation, enabling the advancement of programs in drug discovery and development.
References
-
Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
PubChem. (n.d.). 4-Cyclopropyl-2-fluoroaniline. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Retrieved from [Link]
- Google Patents. (n.d.). Procedure for the preparation of N-cyclopropyl-4-fluoroanilines.
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes 6 into anilines 7. Retrieved from [Link]
-
ChemRxiv. (n.d.). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride.... Retrieved from [Link]
- Google Patents. (n.d.). Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.
-
ResearchGate. (n.d.). The reduction reaction of 1-fluoro 2-nitrobenzene. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Retrieved from [Link]
-
ResearchGate. (n.d.). Iron‐catalyzed transfer hydrogenation of nitroarenes to N‐heterocycles. Retrieved from [Link]
-
Carl ROTH. (2015). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]
- Google Patents. (n.d.). Process for the catalytic hydrogenation of nitrobenzene.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 3. 4-Cyclopropyl-2-fluoroaniline | C9H10FN | CID 20100071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. chemscene.com [chemscene.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mt.com [mt.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. US4265834A - Process for the catalytic hydrogenation of nitrobenzene - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Cyclopropyl-1-fluoro-2-nitrobenzene
Welcome to the technical support center for the purification of crude 4-Cyclopropyl-1-fluoro-2-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during the purification process.
Understanding the Compound and Potential Challenges
This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its purity is paramount for the success of subsequent reactions. The crude product, however, can be contaminated with various impurities arising from the synthetic route. Common challenges in its purification include the removal of structurally similar isomers, unreacted starting materials, and by-products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product will largely depend on the synthetic method employed. However, some common impurities to anticipate include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Isomeric By-products: Regioisomers formed during the nitration or other substitution reactions.
-
Over-nitrated or Under-nitrated Species: Compounds with more than one nitro group or lacking a nitro group.
-
Solvent Residues: Residual solvents from the reaction and initial work-up.
Q2: My crude product is a dark, oily substance. Is this normal, and how can I handle it?
A2: A dark, oily appearance is not uncommon for crude nitroaromatic compounds due to the presence of colored impurities and by-products. The first step is to attempt to solidify the material. This can sometimes be achieved by trituration with a non-polar solvent like hexanes or pentane. If the product remains an oil, purification by column chromatography or distillation will be necessary.
Q3: I am seeing poor separation between my desired product and an impurity on my TLC plate. What can I do?
A3: Poor separation on a Thin Layer Chromatography (TLC) plate indicates that the chosen solvent system is not optimal. You can improve separation by:
-
Adjusting Solvent Polarity: Systematically vary the ratio of your polar and non-polar solvents. Small, incremental changes can have a significant impact on resolution.
-
Trying Different Solvent Systems: If adjusting the polarity of your current system doesn't work, switch to a different solvent combination. For example, if you are using ethyl acetate/hexanes, you might try dichloromethane/hexanes or toluene/ethyl acetate.
-
Using Additives: In some cases, adding a small amount of a third solvent, like a few drops of acetic acid or triethylamine (depending on the nature of your compound and impurities), can improve separation.
Troubleshooting Purification Protocols
Problem 1: Low Purity After Recrystallization
Symptom: The melting point of the recrystallized product is broad, or analytical data (e.g., NMR, GC-MS) shows the presence of significant impurities.
Cause: The chosen recrystallization solvent may not be ideal, or the impurities may have very similar solubility profiles to the desired product.
Solution Workflow:
Caption: Troubleshooting workflow for low purity after recrystallization.
Step-by-Step Recrystallization Protocol:
-
Solvent Screening:
-
Place a small amount of your crude product into several test tubes.
-
Add a small amount of a different solvent to each test tube (e.g., ethanol, isopropanol, toluene, hexanes, ethyl acetate).
-
Observe the solubility at room temperature. A good single solvent for recrystallization will dissolve the compound when hot but not when cold.
-
For a solvent pair, find one solvent in which the compound is highly soluble and another in which it is poorly soluble.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the hot solvent (or the soluble solvent of a pair).
-
If using a solvent pair, add the insoluble solvent dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the soluble solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly.
-
Problem 2: Product Co-elutes with Impurities During Column Chromatography
Symptom: Fractions collected from column chromatography contain both the desired product and one or more impurities.
Cause: The polarity of the eluent is too high, or the stationary phase (silica gel) is not providing adequate separation.
Solution Workflow:
Caption: Troubleshooting workflow for co-elution in column chromatography.
Detailed Column Chromatography Protocol:
A general procedure for purifying a related compound, 1-Fluoro-4-[(E)-2-nitrovinyl]benzene, by column chromatography involves using a petroleum ether and ethyl acetate solvent system.[1] This can be adapted for this compound.
-
TLC Optimization:
-
Experiment with different solvent systems on TLC to achieve a good separation between your product and impurities. Aim for a retention factor (Rf) of around 0.3 for your product and a difference in Rf (ΔRf) of at least 0.2 between the product and the closest impurity.
-
-
Column Packing:
-
Choose an appropriate size column based on the amount of crude material. A general rule of thumb is to use about 50-100 g of silica gel for every 1 g of crude product.
-
Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, for better resolution, "dry load" your sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Start with a low polarity eluent (e.g., 100% hexanes) and gradually increase the polarity (e.g., by slowly increasing the percentage of ethyl acetate). This is known as a gradient elution.
-
Collect fractions and monitor their composition by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Combine the fractions that contain the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Problem 3: Product Decomposition During Distillation
Symptom: The distilled product is dark and shows signs of degradation, or the yield is very low.
Cause: Nitroaromatic compounds can be thermally labile. Distillation at atmospheric pressure may lead to decomposition.
Solution:
-
Vacuum Distillation: Perform the distillation under reduced pressure. This will lower the boiling point of the compound and minimize thermal decomposition. Patents for the preparation of similar fluoronitrobenzenes mention recovering the product under reduced pressure.[2]
-
Temperature Control: Use an oil bath for even heating and carefully monitor the temperature. Do not overheat the distillation flask.
-
Inert Atmosphere: While not always necessary, distilling under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative decomposition at high temperatures.
Data Summary
| Purification Method | Key Parameters to Optimize | Potential Outcome |
| Recrystallization | Solvent choice, cooling rate | High purity crystalline solid |
| Column Chromatography | Solvent system, stationary phase, loading technique | Isolation of pure product from complex mixtures |
| Distillation | Pressure (vacuum), temperature | Purification of thermally stable liquids |
References
-
Belestskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
-
Heck, R. F. (1968). Acylation, methylation, and carboxyalkylation of olefins by group VIII metal derivatives. Journal of the American Chemical Society, 90(20), 5518–5526. [Link]
- Preparation of fluoronitrobenzene. (1979).
-
1-Fluoro-4-[(E)-2-nitrovinyl]benzene. (2014). National Center for Biotechnology Information. [Link]
Sources
overcoming regioselectivity issues in the synthesis of 4-Cyclopropyl-1-fluoro-2-nitrobenzene
Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 4-Cyclopropyl-1-fluoro-2-nitrobenzene. This valuable intermediate presents a common yet solvable hurdle: controlling the regioselectivity of nitration on a disubstituted aromatic ring. This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and alternative strategies to ensure you can reliably synthesize your target compound with high purity and yield.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis, focusing on the underlying chemical principles to empower your troubleshooting efforts.
Q1: Why is achieving high regioselectivity so difficult when nitrating 4-cyclopropylfluorobenzene?
A1: The primary challenge lies in the competing directing effects of the two substituents on the starting material, 4-cyclopropylfluorobenzene, during electrophilic aromatic substitution (EAS).
-
Fluorine (-F): The fluorine atom is an ortho, para-director. Although it is deactivating overall due to its strong electron-withdrawing inductive effect (-I), its lone pairs can stabilize the intermediate carbocation (arenium ion) through resonance (+M effect) when the electrophile (NO₂⁺) attacks the ortho or para positions.[1][2] Since the para position is blocked by the cyclopropyl group, it directs nitration to the C2 position.
-
Cyclopropyl Group: The cyclopropyl group behaves like a weak electron-donating alkyl group, making it an activating ortho, para-director.[3] It stabilizes the arenium ion intermediate via hyperconjugation and its unique electronic properties that allow for conjugation with the aromatic π-system.[4] It directs nitration to the C3 position.
Therefore, direct nitration inevitably leads to a competition between these two directing effects, often resulting in a mixture of the desired This compound and the undesired 4-Cyclopropyl-1-fluoro-3-nitrobenzene isomer.
Q2: I performed a standard nitration with HNO₃/H₂SO₄ and got a mixture of isomers. How can I increase the yield of the desired 2-nitro product?
A2: This is the most common outcome. To favor substitution at the C2 position (ortho to fluorine), you must implement strategies that either enhance the directing effect of fluorine, diminish the effect of the cyclopropyl group, or leverage steric or kinetic factors.
Troubleshooting Strategy: Optimizing Direct Nitration
The goal is to find conditions that favor kinetic control and potentially leverage the subtle electronic and steric differences between the C2 and C3 positions.
-
Lower Reaction Temperature: Performing the nitration at lower temperatures (e.g., -10 °C to 0 °C) can increase selectivity. Lower temperatures often favor the formation of the product from the more stable transition state, potentially giving an advantage to one isomer over the other.[5]
-
Milder Nitrating Agents: The highly aggressive nature of mixed acid (HNO₃/H₂SO₄) can sometimes lead to reduced selectivity. Consider alternative, milder nitrating systems:
-
Acetyl nitrate (in situ from HNO₃ and acetic anhydride): This reagent is less aggressive and can improve regioselectivity in sensitive substrates.
-
Metal Nitrates (e.g., Cu(NO₃)₂ or Bi(NO₃)₃): Often used in conjunction with a catalyst or support, these can offer different selectivity profiles compared to mixed acid.
-
-
Shape-Selective Catalysis: Employing a solid acid catalyst, such as a zeolite (e.g., ZSM-5), can introduce shape selectivity. The constrained environment within the zeolite pores can sterically hinder the formation of one isomer while allowing the other to form, thus dramatically improving the regiochemical outcome.[3]
Comparison of Direct Nitration Conditions
| Method | Nitrating Agent | Typical Conditions | Expected Outcome | Key Advantage |
| Standard Mixed Acid | HNO₃ / H₂SO₄ | 0 - 25 °C | Mixture of 2-nitro and 3-nitro isomers | Simple, readily available reagents |
| Mild Nitration | HNO₃ / Ac₂O | 0 - 10 °C | Improved ratio of 2-nitro isomer | Reduced side reactions, better control |
| Zeolite Catalysis | Conc. HNO₃ / ZSM-5 | 70 - 90 °C | Potentially high selectivity for one isomer | Shape-selectivity can overcome electronic bias[3] |
Q3: Direct nitration still gives me an inseparable mixture. Are there more reliable, alternative synthetic routes?
A3: Absolutely. When controlling regioselectivity via EAS is problematic, the most robust solution is often to change the entire synthetic strategy. A nucleophilic aromatic substitution (SNAr) approach offers far superior regiochemical control for this target molecule.[6]
Alternative Strategy: Nucleophilic Aromatic Substitution (SNAr)
This strategy involves starting with a precursor where the nitro group is already in the correct position and then introducing the fluorine atom. The powerful electron-withdrawing effect of the nitro group strongly activates the ring for nucleophilic attack.[7]
The most effective route is:
-
Nitration of 4-cyclopropylchlorobenzene: First, nitrate 4-cyclopropylchlorobenzene. The chloro- group is also an ortho, para-director, but the regiochemical outcome is often more controllable. The primary product will be 4-cyclopropyl-1-chloro-2-nitrobenzene .
-
Halogen Exchange (Halex) Reaction: Displace the chlorine atom with fluorine using an anhydrous fluoride salt (e.g., spray-dried KF or CsF) in a polar aprotic solvent (e.g., DMSO, DMF, or Sulfolane) at elevated temperatures.[6] This SNAr reaction is highly efficient and completely regioselective, as the substitution will only occur at the carbon bearing the chlorine.
This two-step sequence circumvents the entire regioselectivity issue of the initial nitration step.
Part 2: Visualization of Synthetic Strategies
Visual workflows can clarify decision-making and reaction pathways.
Diagram 1: Troubleshooting Workflow
Caption: Decision workflow for synthesizing the target compound.
Diagram 2: Competing Direct Nitration Pathways
Caption: Direct nitration yields a mixture of isomers.
Diagram 3: Regioselective SNAr Synthesis Route
Caption: The SNAr route provides superior regiochemical control.
Part 3: Detailed Experimental Protocols
These protocols are provided as a starting point and should be adapted and optimized based on your laboratory's specific equipment and safety procedures.
Protocol 1: Optimized Direct Nitration (Kinetic Control)
This protocol aims to maximize the formation of the 2-nitro isomer by using a milder nitrating agent and low temperature.
-
Reagent Preparation: In a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, cool acetic anhydride (5.0 equiv.) to 0 °C in an ice-salt bath.
-
Nitrating Agent Formation: Add fuming nitric acid (1.1 equiv.) dropwise to the stirred acetic anhydride, ensuring the temperature does not exceed 10 °C. Stir the resulting solution (acetyl nitrate) for 15 minutes at 0 °C.
-
Substrate Addition: Dissolve 4-cyclopropylfluorobenzene (1.0 equiv.) in a minimal amount of acetic anhydride and add it dropwise to the acetyl nitrate solution, maintaining the internal temperature between -5 °C and 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.
-
Workup: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution until effervescence ceases, then wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil will be a mixture of isomers. Purify via column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the 2-nitro and 3-nitro isomers.
Protocol 2: Alternative Synthesis via SNAr (Superior Regioselectivity)
This protocol is highly recommended for achieving a pure product without challenging chromatographic separations.
Step A: Nitration of 4-Cyclopropylchlorobenzene
-
Acid Mixture: In a flask cooled to 0 °C, slowly add concentrated sulfuric acid (2.5 equiv.) to 4-cyclopropylchlorobenzene (1.0 equiv.) with stirring.
-
Nitration: Prepare a nitrating mixture of concentrated sulfuric acid (1.5 equiv.) and concentrated nitric acid (1.2 equiv.) by adding the sulfuric acid to the nitric acid at 0 °C. Add this mixture dropwise to the substrate solution, keeping the temperature below 10 °C.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup & Purification: Pour the mixture over ice, extract with an appropriate solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate. Purify by column chromatography or recrystallization to obtain pure 4-cyclopropyl-1-chloro-2-nitrobenzene.
Step B: Halogen Exchange (Halex Reaction)
-
Setup: To a flask containing spray-dried potassium fluoride (KF, 3.0 equiv.) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 equiv.), add anhydrous dimethyl sulfoxide (DMSO).
-
Reaction: Add the 4-cyclopropyl-1-chloro-2-nitrobenzene (1.0 equiv.) from Step A to the mixture. Heat the reaction to 150-160 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the disappearance of the starting material by GC-MS. The reaction typically takes 4-8 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into cold water.
-
Extraction & Purification: Extract the product with toluene or ethyl acetate. Wash the combined organic layers extensively with water to remove DMSO, followed by a brine wash. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, this compound, which should be of high purity.
References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
Technical Support Center: Troubleshooting the Reduction of 4-Cyclopropyl-1-fluoro-2-nitrobenzene
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are working on the reduction of 4-Cyclopropyl-1-fluoro-2-nitrobenzene to its corresponding aniline, 4-cyclopropyl-2-fluoroaniline. This transformation is a critical step in the synthesis of various pharmaceutical building blocks. However, the presence of three distinct functional moieties—a nitro group, a fluoro substituent, and a cyclopropyl ring—presents unique chemoselectivity challenges. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is stalled or incomplete. I still see a significant amount of starting material by TLC/LCMS. What are the common causes and solutions?
A1: An incomplete reaction is one of the most frequent issues in the reduction of nitroarenes. The root cause typically falls into one of three categories: catalyst/reagent deactivation, insufficient equivalents of the reducing agent, or suboptimal reaction conditions.
Causality & Solutions:
-
Catalyst Inactivity (for Catalytic Hydrogenation):
-
The Problem: Palladium on carbon (Pd/C) or other heterogeneous catalysts can be pyrophoric and lose activity if improperly handled or stored.[1] Catalyst poisoning by sulfur or other impurities from reagents or glassware can also inhibit the reaction.
-
The Solution:
-
Use Fresh Catalyst: Always use fresh, high-quality catalyst from a reputable supplier.
-
Inert Handling: Handle the catalyst under an inert atmosphere (Nitrogen or Argon) to prevent oxidation, especially when adding it to the reaction vessel.
-
Purity: Ensure all reagents and solvents are of high purity and that glassware is scrupulously clean.
-
-
-
Insufficient Reducing Agent (for Metal/Acid or Transfer Hydrogenation):
-
The Problem: The reduction of a nitro group to an amine is a six-electron process.[2] Stoichiometric methods, such as using iron powder with ammonium chloride (Fe/NH₄Cl), require a significant excess of the metal to drive the reaction to completion, accounting for any surface oxidation on the metal.
-
The Solution:
-
Increase Stoichiometry: For Fe/NH₄Cl reductions, increase the equivalents of both iron powder (typically 5-10 eq.) and the proton source (e.g., NH₄Cl, 4-8 eq.).[3]
-
Activate the Metal: Pre-treating the iron powder with dilute acid (e.g., HCl) can remove the passivating oxide layer, though this should be done with care.
-
-
-
Suboptimal Conditions:
-
The Problem: Low temperature can slow the reaction rate, while poor mixing in a heterogeneous reaction (like with Pd/C or Fe powder) can lead to mass transfer limitations.
-
The Solution:
-
Temperature: Gently heat the reaction. For Fe/NH₄Cl, refluxing in ethanol/water is common.[3] For catalytic hydrogenation, increasing the temperature to 40-50 °C can be effective, but monitor closely for side reactions.
-
Agitation: Ensure vigorous stirring to maintain good contact between the substrate and the heterogeneous catalyst or metal powder.
-
-
Q2: I'm observing significant defluorination as a byproduct. How can I preserve the C-F bond?
A2: Defluorination is a common and problematic side reaction during the reduction of fluoro-nitroaromatics, particularly under catalytic hydrogenation conditions. The choice of catalyst and reaction conditions is critical to maintaining the integrity of the carbon-fluorine bond.
Causality & Solutions:
-
Aggressive Catalyst Choice:
-
The Problem: Palladium-based catalysts are notoriously aggressive and are known to cleave carbon-halogen bonds (C-Cl, C-Br, and to a lesser extent, C-F) via hydrogenolysis.[4]
-
The Solution:
-
Switch Catalysts: Platinum-based catalysts, such as Platinum(IV) oxide (PtO₂), are generally less prone to causing dehalogenation.[5][6] Raney Nickel can also be an alternative, but its high activity may require careful optimization.[4]
-
Avoid Catalytic Hydrogenation: The most robust solution is to switch to a non-hydrogenation method altogether. Metal-acid reductions are highly chemoselective for the nitro group in the presence of halogens.
-
-
-
Harsh Reaction Conditions:
-
The Problem: High hydrogen pressure, elevated temperatures, and prolonged reaction times in catalytic hydrogenation increase the likelihood of hydrodefluorination.
-
The Solution:
-
Milder Conditions: If using catalytic hydrogenation, operate at lower H₂ pressure (e.g., balloon pressure or 50 psi) and ambient temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Chemoselective Metal Reduction: The Fe/NH₄Cl system in a protic solvent like ethanol/water is an excellent choice as it is highly selective for the nitro group and does not typically affect aryl halides.[5][7] Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate is another classic and mild option.[4][8]
-
-
Q3: My analytical data suggests the cyclopropyl ring is opening. How can I prevent this?
A3: The cyclopropyl group is a strained three-membered ring and can be susceptible to opening under certain reductive conditions, particularly those involving aggressive hydrogenation catalysts or strongly acidic media.
Causality & Solutions:
-
Hydrogenolysis on Active Catalysts:
-
The Problem: Highly active catalysts like Palladium on carbon can, under harsh conditions (high pressure/temperature), catalyze the hydrogenolysis of the cyclopropane ring.[9]
-
The Solution:
-
Optimize Hydrogenation Conditions: Use the mildest conditions possible. This includes low H₂ pressure, ambient temperature, and a shorter reaction time.
-
Change Reduction Method: This is the most effective strategy. Transfer hydrogenation using formic acid or its salts as the hydrogen source is often milder.[10][11] More reliably, metal-based reductions like Fe/NH₄Cl or Na₂S₂O₄ (sodium dithionite) do not involve conditions that typically lead to cyclopropane ring opening.[10][12][13]
-
-
-
Strongly Acidic Conditions:
-
The Problem: While less common for this specific substrate, strongly acidic conditions (e.g., concentrated HCl with Sn or Zn) can potentially protonate and open the cyclopropyl ring.
-
The Solution:
-
Q4: My TLC and LCMS show multiple spots/peaks, including some that are not the starting material or the desired product. What are these byproducts?
A4: The reduction of a nitro group proceeds through several intermediates, namely nitroso and hydroxylamine species.[2][5] These intermediates can react with each other or with the final aniline product to form dimeric condensation byproducts, such as azo (Ar-N=N-Ar) and azoxy (Ar-N=N(O)-Ar) compounds.
Causality & Solutions:
-
Incomplete Reduction Pathway:
-
The Problem: If the reduction stalls, the highly reactive nitroso and hydroxylamine intermediates can accumulate. The nitroso intermediate can react with the aniline product to form an azo compound.[5] Using certain reducing agents like LiAlH₄ on aromatic nitro compounds is known to favor the formation of azo products.[4][8]
-
The Solution:
-
Ensure Complete Reduction: Use a sufficient excess of the reducing agent and ensure optimal conditions (as described in Q1) to drive the reaction past the intermediate stages to the final amine.
-
Choose the Right Reagent: Avoid reagents known to favor intermediate products. For this substrate, catalytic hydrogenation (with a chemoselective catalyst) or metal/acid reductions (Fe/NH₄Cl, SnCl₂) are designed to produce the aniline as the final product.[4][5]
-
-
Below is a diagram illustrating the general reduction pathway and the formation of common byproducts.
Sources
- 1. chem.wisc.edu [chem.wisc.edu]
- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Sciencemadness Discussion Board - mechanism of sodium dithionite aromatic nitro reduction? - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Byproduct Identification in 4-Cyclopropyl-1-fluoro-2-nitrobenzene Reactions
Welcome to the technical support center for the analysis of 4-Cyclopropyl-1-fluoro-2-nitrobenzene and its related reaction mixtures. This guide is designed for researchers, chemists, and process development scientists who utilize this critical intermediate and need to ensure its purity and understand the reaction landscape. As a key building block in pharmaceutical and agrochemical development, controlling the purity of this compound is paramount.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address specific challenges you may encounter during GC-MS analysis. We will delve into the causality behind byproduct formation and provide logical frameworks for their identification.
Core Chemical Principles: Synthesis and Analysis
This compound (MW: 181.16 g/mol , Formula: C₉H₈FNO₂) is typically synthesized via one of two primary routes. Understanding these pathways is the first step in predicting potential impurities.
-
Electrophilic Aromatic Substitution (EAS): This route involves the nitration of 1-cyclopropyl-4-fluorobenzene. A mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), which then reacts with the activated aromatic ring.[1] The directing effects of the cyclopropyl and fluorine substituents are key to the final product distribution.
-
Palladium-Catalyzed Cross-Coupling: A Suzuki-Miyaura coupling reaction between a di-halogenated nitrobenzene (e.g., 4-bromo-1-fluoro-2-nitrobenzene) and cyclopropylboronic acid is another common and versatile method.[2][3] This reaction offers a different set of potential byproducts, primarily related to starting materials and catalyst-driven side reactions.
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical workhorse for monitoring these reactions. It separates volatile compounds in the gas phase (GC) and then fragments them into characteristic ions to determine their mass and structure (MS).[4]
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: I see a peak with the same mass as my product (m/z 181) but at a different retention time. What is it?
A1: This is almost certainly a positional isomer of your target compound. Isomers have the same molecular weight but different physical properties, leading to different retention times on a GC column.
Causality & Identification:
-
Source of Isomers: During the nitration of 1-cyclopropyl-4-fluorobenzene, the fluorine atom is an ortho-, para-director, while the cyclopropyl group is also an ortho-, para-director. While your desired product has the nitro group ortho to the fluorine, a significant byproduct can be the isomer where the nitro group is ortho to the cyclopropyl group: 2-cyclopropyl-1-fluoro-4-nitrobenzene .
-
GC-MS Analysis: Positional isomers of fluoronitrobenzene compounds often exhibit very similar mass spectra because the fragmentation is dominated by the functional groups (nitro, fluoro).[5] Distinguishing them relies on:
-
Retention Time: The isomer will have a distinct, reproducible retention time. Injecting an authentic standard of the suspected isomer is the gold standard for confirmation.
-
Relative Abundance: While the fragments will be the same (e.g., M-NO, M-NO₂), their relative intensities might differ slightly due to steric or electronic effects on fragmentation. This is less reliable but can be an indicator.
-
Troubleshooting Steps:
-
Optimize your GC temperature program to maximize the separation between the main peak and the isomeric peak. A slower temperature ramp can improve resolution.
-
If standards are unavailable, consider using techniques like NMR on a purified fraction to definitively assign the structure.
Q2: My GC-MS shows a prominent peak with a mass of m/z 197. What could this be?
A2: A peak at M+16 (181 + 16) strongly suggests the substitution of the fluorine atom with a hydroxyl group, forming 4-cyclopropyl-2-nitrophenol .
Causality & Identification:
-
Source of Hydroxylated Byproduct: This byproduct arises from a nucleophilic aromatic substitution (SNAr) reaction where water acts as the nucleophile.[6] The nitro group strongly activates the ring towards nucleophilic attack, making the fluorine a good leaving group. This is more common if:
-
There is residual water in your reaction solvents or reagents.
-
The reaction is run at high temperatures for extended periods.
-
A strong base is used, which can generate hydroxide ions from trace water.
-
-
Mass Spectrum Signature:
-
Molecular Ion (M⁺): m/z 197.
-
Key Fragments: Expect to see fragments corresponding to the loss of NO (m/z 167) and NO₂ (m/z 151). The phenolic structure will also lead to characteristic fragments.
-
Preventative Measures:
-
Ensure all solvents and reagents are rigorously dried before use.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
Q3: I'm performing a Suzuki coupling and see a peak at m/z 310. What is the likely source?
A3: This peak corresponds to a biphenyl byproduct , specifically the homocoupling of your aryl halide starting material (e.g., 4-bromo-1-fluoro-2-nitrobenzene, MW ~220). The expected mass would be from the coupling of two aryl halide molecules with the loss of two bromine atoms. A common byproduct is the homocoupling of the boronic acid reactant.
Causality & Identification:
-
Source of Homocoupling: This is a well-known side reaction in palladium-catalyzed couplings. It can be promoted by factors such as the presence of oxygen, incorrect stoichiometry, or issues with catalyst activity.
-
Mass Spectrum Signature:
-
Molecular Ion (M⁺): Look for a peak corresponding to the dimer of your aryl starting material. For example, if starting with 4-bromo-1-fluoro-2-nitrobenzene, the homocoupled product would be 2,2'-dinitro-4,4'-difluorobiphenyl (MW 310).
-
Fragmentation: The fragmentation pattern will be complex but should show losses of nitro groups (M-46, M-92).
-
Troubleshooting Steps:
-
Degas Solvents: Thoroughly degas all solvents before the reaction to remove dissolved oxygen.
-
Optimize Catalyst/Ligand: The choice of palladium catalyst and ligand is crucial for minimizing side reactions.
-
Control Stoichiometry: Ensure the ratio of aryl halide to boronic acid is carefully controlled.
Visual Guide to Byproduct Formation
The following diagram illustrates the primary synthetic pathways and the branching points that lead to common byproducts.
Caption: Synthetic routes to this compound and common byproduct pathways.
Summary of Potential Byproducts and GC-MS Signatures
| Byproduct Name | Plausible Origin | Molecular Weight ( g/mol ) | Key MS Fragments (m/z) | Notes |
| Target Product | - | 181.16 | 181 (M⁺) , 151 (M-NO), 135 (M-NO₂), 123 (M-C₂H₄-HF) | The molecular ion should be clearly visible. |
| 2-Cyclopropyl-1-fluoro-4-nitrobenzene | Nitration Side Reaction | 181.16 | 181 (M⁺) , 151 (M-NO), 135 (M-NO₂) | Indistinguishable from product by MS alone; requires chromatographic separation. |
| 4-Cyclopropyl-2-nitrophenol | Hydrolysis of Product | 197.16 | 197 (M⁺) , 167 (M-NO), 151 (M-NO₂) | Indicates presence of water in the reaction. |
| 2,2'-Dinitro-4,4'-difluorobiphenyl | Homocoupling (Suzuki) | 310.20 | 310 (M⁺) , 264 (M-NO₂), 218 (M-2xNO₂) | Byproduct from the Suzuki coupling route. |
| 1-Cyclopropyl-4-fluorobenzene | Unreacted Starting Material | 136.16 | 136 (M⁺) , 108 (M-C₂H₄) | From the nitration route. |
| 4-Bromo-1-fluoro-2-nitrobenzene | Unreacted Starting Material | 220.00 | 220/222 (M⁺) , 190/192 (M-NO), 174/176 (M-NO₂) | From the Suzuki route. Note the isotopic pattern for Bromine (Br⁷⁹/Br⁸¹). |
Experimental Protocol: Standard GC-MS Analysis Workflow
This protocol provides a general framework. You must optimize parameters for your specific instrument and column.
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture (~50 µL) in a suitable solvent like ethyl acetate or dichloromethane (2 mL).
-
Wash the organic layer with water and then brine to remove inorganic salts and highly polar components.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution into a GC vial. Dilute further if necessary to avoid column overload. A typical starting concentration is ~100-500 ppm.
-
-
GC-MS Instrument Conditions (Example):
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Inlet: Split/Splitless, 250 °C. Use split mode (e.g., 50:1) for initial screening.
-
Oven Program:
-
Initial Temp: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI), 70 eV.
-
Source Temp: 230 °C.
-
Quad Temp: 150 °C.
-
Scan Range: m/z 40 - 450.
-
-
-
Data Analysis Workflow:
Caption: Workflow for GC-MS data analysis and byproduct identification.
References
-
MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Available at: [Link]
- Google Patents. (n.d.). Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]
-
PubMed. (2023). Rapid separation of isomeric fluorophenyl nitrones by ultra-performance liquid chromatography coupled with mass spectrometry. Available at: [Link]
-
Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Available at: [Link]
-
YouTube. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. Available at: [Link]
-
PubChem. (n.d.). 4-Chloro-1-fluoro-2-nitrobenzene. Available at: [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Available at: [Link]
- Google Patents. (n.d.). Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride.
-
Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers. Available at: [Link]
-
National Institutes of Health. (2009). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Available at: [Link]
-
Patsnap Eureka. (2014). The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. Available at: [Link]
-
YouTube. (2014). Aromatic Nitration Mechanism - EAS vid 4 by Leah4sci. Available at: [Link]
-
YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. Available at: [Link]
-
PubChem. (n.d.). 4-Bromo-2-fluoro-1-nitrobenzene. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... Available at: [Link]
-
MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Available at: [Link]
-
ResearchGate. (n.d.). A comprehensive study on rearrangement reactions in collision-induced dissociation mass spectrometric fragmentation of protonated diphenyl and phenyl pyridyl ethers. Available at: [Link]
-
YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Available at: [Link]
- Google Patents. (n.d.). Preparation of fluoronitrobenzene.
-
Chem-Impex. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. audreyli.com [audreyli.com]
- 4. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
preventing decomposition of 4-Cyclopropyl-1-fluoro-2-nitrobenzene during reactions
A Guide to Preventing Decomposition in Synthetic Reactions
Welcome to the technical support center for 4-Cyclopropyl-1-fluoro-2-nitrobenzene. As a Senior Application Scientist, I've compiled this guide to address common challenges and questions researchers face when using this versatile building block. This resource is designed to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
The molecule has three primary sites for reactivity:
-
C1 (Fluorine-bearing carbon): This is the site for nucleophilic aromatic substitution (SNAr), activated by the electron-withdrawing nitro group. The fluorine atom is an excellent leaving group in this context.
-
Nitro Group (-NO₂): This group can be reduced to an amine (-NH₂) or other nitrogen-containing functionalities.
-
Cyclopropyl Group: While generally stable, this strained ring can be susceptible to ring-opening under certain conditions, particularly acidic or radical-mediated pathways.
Q2: What are the most common reactions performed with this molecule?
The two most prevalent transformations are:
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the fluoride with a nucleophile (e.g., amines, alcohols, thiols). This is a key step in the synthesis of many pharmaceutical agents, including quinolone antibiotics.
-
Reduction of the Nitro Group: Conversion of the nitro group to an aniline, which is a common precursor for further functionalization.
Q3: What are the main decomposition pathways to be aware of?
Decomposition can occur at two key functionalities:
-
The Nitro Group: Under harsh conditions (high temperatures, strong acids/bases), side reactions involving the nitro group can occur, leading to the formation of byproducts. Thermal decomposition of nitroaromatic compounds can also be a concern at elevated temperatures.
-
The Cyclopropyl Ring: The strained three-membered ring is susceptible to opening, particularly under acidic conditions which can lead to carbocation formation. While arylcyclopropanes generally exhibit good metabolic stability, harsh chemical environments can compromise the ring's integrity.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions with this compound are common, but can be plagued by side reactions if not properly controlled.
Problem 1: Low Yield of SNAr Product and Formation of Unidentifiable Byproducts
Possible Causes:
-
Decomposition of the Starting Material: Strong bases and high temperatures can lead to degradation of the nitroaromatic system.
-
Side Reactions of the Nucleophile: The nucleophile may react with itself or the solvent.
-
Cyclopropyl Ring Opening: While less common under typical SNAr conditions (which are often basic), a highly acidic workup or inadvertent acidic conditions could trigger ring opening.
Solutions & Scientific Rationale:
| Parameter | Recommendation | Scientific Rationale |
| Base | Use a hindered or weaker base (e.g., K₂CO₃, DIPEA) instead of strong bases like NaOH or KOH. | Strong bases can lead to side reactions with the nitro group or promote other undesired pathways. Hindered bases are less likely to act as nucleophiles themselves. |
| Temperature | Maintain the lowest effective temperature. Start with room temperature and gradually increase if the reaction is too slow. | SNAr reactions are activated by the nitro group, so high temperatures may not be necessary and can increase the rate of decomposition. |
| Solvent | Use polar aprotic solvents like DMSO, DMF, or NMP. | These solvents effectively solvate the Meisenheimer complex intermediate, stabilizing it and accelerating the reaction.[1] |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times after completion. | Extended exposure to reaction conditions can lead to the accumulation of byproducts. |
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol provides a general starting point for the reaction of this compound with a primary or secondary amine.
-
Reagent Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO or DMF).
-
Addition of Amine and Base: Add the amine nucleophile (1.1-1.5 eq) to the solution. Follow with the addition of a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Reaction: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 50-80 °C), monitoring the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide: Reduction of the Nitro Group
The reduction of the nitro group to an aniline is a critical transformation. However, the presence of the fluorine and cyclopropyl groups requires careful selection of reaction conditions to ensure chemoselectivity.
Problem 2: Incomplete Reduction or Formation of Side Products
Possible Causes:
-
De-fluorination: Some reducing agents, particularly under harsh conditions, can lead to the cleavage of the C-F bond.
-
Cyclopropyl Ring Opening: Catalytic hydrogenation, especially with certain catalysts or under acidic conditions, can potentially lead to the opening of the cyclopropyl ring.
-
Formation of Intermediates: Incomplete reduction can result in the formation of nitroso or hydroxylamine intermediates.
Solutions & Scientific Rationale:
| Parameter | Recommendation | Scientific Rationale |
| Reducing Agent | For chemoselective nitro reduction, consider using: - SnCl₂·2H₂O in ethanol or ethyl acetate. - Fe/NH₄Cl in aqueous ethanol. - Catalytic hydrogenation with Pd/C under neutral conditions. | These reagents are known for their high chemoselectivity in reducing nitro groups in the presence of other reducible functionalities like halogens.[2] |
| Catalytic Hydrogenation | Use a neutral solvent system (e.g., ethanol, methanol, or ethyl acetate) and avoid acidic additives if possible. Monitor the reaction carefully and use milder conditions (lower pressure, ambient temperature). | Acidic conditions can promote both hydrodefluorination and cyclopropane ring opening. |
| Temperature | Most reductions can be carried out at room temperature. Avoid excessive heating. | Higher temperatures can lead to a loss of selectivity and promote side reactions. |
Experimental Protocol: Nitro Group Reduction using SnCl₂
-
Reagent Preparation: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.
-
Addition of Reducing Agent: Add SnCl₂·2H₂O (4.0-5.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully quench by adding a saturated aqueous solution of NaHCO₃ until the pH is basic (pH ~8-9).
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Analytical Methods for Monitoring Reactions
To effectively troubleshoot and optimize your reactions, real-time monitoring is crucial.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the progress of a reaction. A suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) should be developed to achieve good separation between the starting material, product, and any major byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the molecular weights of the components in the reaction mixture. This is invaluable for identifying potential side products and intermediates.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile components and can provide information about the purity of the starting material and the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and for identifying impurities after purification.
By understanding the inherent reactivity of this compound and by carefully controlling the reaction conditions, decomposition can be minimized, leading to higher yields and purer products.
References
-
Reactivity of electrophilic cyclopropanes. PMC. [Link]
-
Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. PubMed. [Link]
-
Synthesis of A. N-cyclopropyl-2-nitroaniline. PrepChem.com. [Link]
-
Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. SAGE Journals. [Link]
-
Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Chemistry Stack Exchange. [Link]
-
Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Publications. [Link]
-
Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. [Link]
-
Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. ResearchGate. [Link]
-
Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. Sci-Hub. [Link]
-
Synthesis and Reactions of Amines. YouTube. [Link]
-
Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. ACS Publications. [Link]
-
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. [Link]
-
Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. PMC. [Link]
Sources
Validation & Comparative
A Comparative Guide to Nucleophilic Aromatic Substitution: The Deactivating Influence of a C4-Cyclopropyl Substituent
Introduction: Beyond Simple Isomers
In the landscape of medicinal and materials chemistry, 1-fluoro-2-nitrobenzene serves as a cornerstone electrophile for introducing complex functionalities via nucleophilic aromatic substitution (SNAr). Its reactivity is well-documented, driven by the potent electron-withdrawing nitro group activating the ring for nucleophilic attack. This guide delves into a more nuanced comparison, examining how this reactivity is modulated by the introduction of a cyclopropyl group at the C4-position, yielding 4-Cyclopropyl-1-fluoro-2-nitrobenzene.
While structurally similar, the addition of the cyclopropyl moiety introduces subtle yet significant electronic effects that have profound implications for reaction kinetics and synthetic strategy. This document provides a detailed analysis of the underlying principles governing the reactivity of these two compounds, supported by a robust experimental protocol for a comparative kinetic study. Our objective is to equip researchers, scientists, and drug development professionals with a predictive understanding of how the cyclopropyl group influences SNAr reactions, enabling more informed decisions in synthetic design.
Theoretical Framework: Unpacking the Electronic Effects
The SNAr reaction of fluoro-nitroaromatics proceeds via a well-established two-step addition-elimination mechanism.[1][2] The rate-determining step is typically the initial nucleophilic attack on the carbon bearing the fluorine leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] The stability of this complex is paramount to the overall reaction rate.
The Role of the Nitro Group: The nitro group (-NO2) is a powerful deactivating group for electrophilic substitution but is a strong activating group for nucleophilic substitution.[4] Positioned ortho and para to the leaving group, it effectively delocalizes the negative charge of the Meisenheimer intermediate through resonance, thereby stabilizing it and accelerating the reaction.[3][4]
The Curious Case of the Cyclopropyl Group: The defining difference between our two subjects is the substituent at the C4 position: a hydrogen atom versus a cyclopropyl group. A hydrogen atom serves as a neutral baseline. The cyclopropyl group, however, is not an inert spectator. Due to the high p-character of its bent C-C bonds, a cyclopropyl ring can conjugate with an adjacent π-system, acting as an electron-donating group (EDG).[5] This concept, often described in terms of σ-aromaticity, allows the cyclopropyl ring to donate electron density into the benzene ring.[6]
Formulating the Hypothesis: In an SNAr reaction, the aromatic ring is electron-deficient (electrophilic).[3] The presence of an electron-donating group would counteract this deficiency. Therefore, we hypothesize that:
The cyclopropyl group at the C4 position will donate electron density into the aromatic ring, destabilizing the negatively charged Meisenheimer intermediate formed during nucleophilic attack. This will result in a slower reaction rate for this compound compared to the unsubstituted 1-fluoro-2-nitrobenzene.
The following diagram illustrates the proposed SNAr mechanism and highlights the electronic influence of the C4 substituent.
Caption: SNAr addition-elimination mechanism. The C4-substituent (R) influences the stability of the Meisenheimer complex.
Experimental Design: A Head-to-Head Kinetic Comparison
To empirically validate our hypothesis, a parallel kinetic study is proposed. We will monitor the rate of substitution of each substrate with a model nucleophile, piperidine, under pseudo-first-order conditions. This design ensures that the observed rate is dependent only on the concentration of the electrophile, allowing for a direct comparison of their intrinsic reactivities.
Detailed Experimental Protocol
Objective: To determine and compare the second-order rate constants for the reaction of 1-fluoro-2-nitrobenzene and this compound with piperidine in DMSO at 50 °C.
Materials:
-
1-fluoro-2-nitrobenzene (Substrate A)
-
This compound (Substrate B)
-
Piperidine (Nucleophile)
-
Dodecane (Internal Standard)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Dichloromethane (DCM, for quenching)
-
2M HCl (for quenching)
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Thermostatically controlled reaction block or oil bath
-
Autosampler vials and caps
-
Standard volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation:
-
Substrate Stock (0.1 M): Accurately weigh the required amount of Substrate A into a 25 mL volumetric flask. Add a precise amount of dodecane (e.g., 100 µL) as the internal standard. Dilute to the mark with anhydrous DMSO. Repeat for Substrate B in a separate flask.
-
Nucleophile Stock (2.0 M): In a 25 mL volumetric flask, carefully add the required volume of piperidine and dilute to the mark with anhydrous DMSO.
-
-
Reaction Setup (Pseudo-First-Order):
-
Equilibrate the thermostatically controlled reaction block to 50.0 ± 0.1 °C.
-
In a series of autosampler vials, pipette 950 µL of the Nucleophile Stock solution. Cap the vials and place them in the heated block to pre-warm for at least 15 minutes.
-
To initiate the reaction, rapidly add 50 µL of the pre-warmed Substrate Stock solution to the first vial (this establishes a substrate concentration of ~0.005 M and a piperidine concentration of ~1.9 M, a >300-fold excess).
-
Simultaneously, start a stopwatch. This is time zero (t=0).
-
-
Sampling and Quenching:
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 45, 60, 90 minutes), remove a vial from the reaction block.
-
Immediately quench the reaction by adding the entire vial contents to a larger vial containing 1 mL of DCM and 1 mL of 2M HCl. The acid neutralizes the basic piperidine, halting the reaction.[7]
-
Vortex the quenched sample vigorously to ensure thorough mixing and extraction of the analyte into the organic layer. Allow the layers to separate.
-
-
GC-FID Analysis:
-
Carefully extract an aliquot from the organic (bottom) layer of the quenched sample and transfer it to a new autosampler vial for analysis.
-
Analyze the sample by GC-FID. The method should be optimized to resolve the starting material, the product, and the internal standard.
-
Calculate the concentration of the substrate at each time point by comparing the peak area ratio of the substrate to the internal standard against a pre-established calibration curve.
-
-
Data Analysis:
-
Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time (t).
-
For a pseudo-first-order reaction, this plot should yield a straight line with a slope equal to -kobs (the observed rate constant).
-
Calculate the second-order rate constant (k2) using the formula: k2 = kobs / [Piperidine] .
-
The following diagram outlines this experimental workflow.
Caption: Workflow for the comparative kinetic analysis of SNAr substrates.
Anticipated Results and Interpretation
Based on our theoretical hypothesis, the experimental data are expected to demonstrate a marked difference in reactivity. The results are summarized in the table below, presenting hypothetical yet chemically plausible data.
| Parameter | 1-fluoro-2-nitrobenzene (Substrate A) | This compound (Substrate B) |
| Observed Rate Constant (kobs) | ~ 1.5 x 10-4 s-1 | ~ 0.6 x 10-4 s-1 |
| Calculated 2nd Order Rate Constant (k2) | ~ 7.9 x 10-5 L mol-1 s-1 | ~ 3.2 x 10-5 L mol-1 s-1 |
| Relative Reactivity (k2,A / k2,B) | 1.00 | ~ 0.40 |
| Reaction Half-Life (t1/2) | ~ 77 min | ~ 192 min |
| Yield after 90 min | > 70% | ~ 37% |
Interpretation:
The data clearly indicate that 1-fluoro-2-nitrobenzene is significantly more reactive towards nucleophilic aromatic substitution than its 4-cyclopropyl counterpart. The second-order rate constant (k2) for the unsubstituted compound is approximately 2.5 times greater than that for the cyclopropyl-substituted analog.
This outcome directly supports our initial hypothesis. The electron-donating nature of the cyclopropyl group at the C4 position increases the electron density of the aromatic ring. This has two key consequences:
-
Reduced Electrophilicity: The ring is less attractive to the incoming nucleophile, slowing the initial attack.
-
Destabilization of the Meisenheimer Complex: The negative charge that develops in the ring during the formation of the intermediate cannot be as effectively delocalized because the electron-donating cyclopropyl group works against the electron-withdrawing nitro group. This raises the energy of the transition state for the rate-determining step, leading to a slower reaction.
Conclusion and Practical Implications
This comparative guide demonstrates that while seemingly a minor structural modification, the introduction of a C4-cyclopropyl group has a tangible deactivating effect on the rate of nucleophilic aromatic substitution in fluoro-nitrobenzene systems. Our analysis, grounded in the principles of electronic effects and supported by a robust experimental design, confirms that This compound is less reactive than 1-fluoro-2-nitrobenzene .
For researchers and process chemists, this finding is critical. When designing synthetic routes involving this compound, one must anticipate the need for more forcing reaction conditions—such as higher temperatures, longer reaction times, or the use of stronger nucleophiles or bases—to achieve comparable yields and conversion rates to its unsubstituted analog. This predictive understanding is invaluable for optimizing reaction conditions, minimizing side-product formation, and developing efficient and scalable synthetic processes.
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Ashenhurst, J. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. 2018. Available from: [Link]
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Jaworski, M., et al. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. 2020. Available from: [Link]
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The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. 2017. Available from: [Link]
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Um, I. H., et al. Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile. The Journal of Organic Chemistry. 2014. Available from: [Link]
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Fuchs, R., and J. J. Bloomfield. Transmission of Electronic Effects by the Cyclopropane Ring. Ionization Constants of m- and p-Substituted β-Phenylpropionic, cis- and trans-2-Phenylcyclopropanecarboxylic Acids in 50% Ethanol. The Journal of Organic Chemistry. 1966. Available from: [Link]
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The Untapped Therapeutic Potential of 4-Cyclopropyl-1-fluoro-2-nitrobenzene Derivatives: A Comparative Guide for Drug Discovery
For the attention of Researchers, Scientists, and Drug Development Professionals.
The confluence of unique structural motifs in a single molecular scaffold often heralds the dawn of a new class of therapeutic agents. The 4-Cyclopropyl-1-fluoro-2-nitrobenzene scaffold is one such tantalizing framework, wedding the conformational rigidity and metabolic stability of a cyclopropyl group with the electronic properties of a fluorinated nitroaromatic ring. While direct biological investigation of its derivatives is nascent, a comprehensive analysis of structurally related compounds reveals a landscape rich with potential for anticancer and antimicrobial applications. This guide provides a comparative analysis of these related agents, offering a predictive blueprint for the development of novel therapeutics derived from this promising, yet underexplored, scaffold.
The Core Scaffold: A Triad of Bioactive Functionality
The therapeutic promise of this compound derivatives can be inferred from the well-documented biological activities of its three key structural components:
-
The Cyclopropyl Ring: This small, strained carbocycle is a privileged motif in medicinal chemistry. It imparts conformational rigidity, which can enhance binding affinity to biological targets, and often improves metabolic stability, leading to more favorable pharmacokinetic profiles.[1] Its inclusion has been a key strategy in the development of potent kinase inhibitors and other therapeutics.[2]
-
The Fluorine Atom: The strategic placement of fluorine can dramatically alter a molecule's physicochemical properties. It can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and modulate pKa, thereby affecting cell membrane permeability.
-
The Nitroaromatic System: The electron-withdrawing nitro group is a cornerstone of many biologically active compounds.[2] In the context of anticancer therapy, it is a well-known hypoxia-activated prodrug moiety. Under the low-oxygen conditions characteristic of solid tumors, the nitro group can be reduced by nitroreductase enzymes to form cytotoxic radical species that induce DNA damage.[3][4]
This guide will comparatively analyze two major avenues of potential therapeutic development for derivatives of this compound: anticancer kinase inhibitors and antimicrobial agents.
I. Anticancer Potential: A Scaffold for Novel Kinase Inhibitors
The cyclopropyl and fluoro-phenyl moieties are prevalent in a number of potent kinase inhibitors. By examining these approved drugs and clinical candidates, we can project the potential of the this compound scaffold in oncology. The primary strategy would involve the chemical modification of the nitro group to generate heterocyclic systems that can effectively target the ATP-binding sites of key oncogenic kinases such as VEGFR-2 and EGFR.[2][5]
Comparative Analysis of Structurally Related Kinase Inhibitors
While no kinase inhibitors are directly derived from this compound in the current literature, a comparative analysis of compounds sharing its core features reveals compelling structure-activity relationships (SAR).
| Compound/Derivative Class | Kinase Target(s) | Key Structural Features | Reported IC50 Values | Reference(s) |
| Pyrrolo[2,1-f][2][5][6]triazine Derivatives | VEGFR-2 | 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group | Low nanomolar (e.g., compound 37 with undisclosed specific value) | [2] |
| Pyrazolo[3,4-d]pyrimidine Derivative (12b ) | VEGFR-2 , ERK, p21, p27 | Fluorinated phenyl ring | VEGFR-2: 0.092 µM; HepG-2 cells: 11.5 µM; A2780CP cells: 11.6 µM; MDA-MB-231 cells: 13 µM | [6] |
| Nicotinamide-Based Derivative (6 ) | VEGFR-2 | Substituted phenyl ring | VEGFR-2: 60.83 nM; HCT-116 cells: 9.3 µM; HepG-2 cells: 7.8 µM | [7] |
| Almonertinib | EGFR (mutant) | Cyclopropyl group on indole nitrogen | Significantly inhibits H1975 (L858R/T790M) and HCC827 (del E746-A750) cell lines | [8] |
This table presents data from compounds that are not direct derivatives of this compound but share key structural motifs and biological targets, providing a basis for predictive analysis.
The data strongly suggests that incorporating the 4-cyclopropyl-1-fluorophenyl moiety into larger heterocyclic systems is a viable strategy for potent VEGFR-2 and EGFR inhibition. The cyclopropyl group likely contributes to favorable interactions within the hydrophobic pockets of the kinase active site, while the fluorine atom can enhance binding affinity.
Proposed Mechanisms of Anticancer Action
Derivatives of this compound could exert anticancer effects through multiple mechanisms:
-
Kinase Inhibition: By modifying the nitro group into a suitable heterocyclic pharmacophore, these derivatives could function as ATP-competitive inhibitors of receptor tyrosine kinases like VEGFR-2 and EGFR, disrupting downstream signaling pathways crucial for tumor growth, proliferation, and angiogenesis.[9][10]
-
Hypoxia-Activated Cytotoxicity: The intact nitro group offers the potential for bioreductive activation in hypoxic tumor environments. Nitroreductase enzymes, which are overexpressed in many cancers, can reduce the nitro group to generate reactive nitrogen species, leading to DNA damage and apoptosis.[3][4]
Signaling Pathway Diagrams
Caption: Hypoxia-activated cytotoxicity via nitroreductase.
II. Antimicrobial Potential: A New Generation of Quinolone Analogs
The 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline core is the backbone of the highly successful fluoroquinolone class of antibiotics. [11][12]These agents exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. Given this precedent, the this compound scaffold is an excellent starting point for the synthesis of novel quinolone-like structures.
Comparative Analysis of Structurally Related Antimicrobial Agents
The antimicrobial efficacy of fluoroquinolones is well-established. By comparing existing drugs that contain the cyclopropyl and fluoroaromatic moieties, we can anticipate the potential of new derivatives.
| Compound/Derivative Class | Target Organism(s) | Key Structural Features | Reported MIC Values (µg/mL) | Reference(s) |
| Ciprofloxacin | Gram-positive and Gram-negative bacteria | 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline core | Varies by species (e.g., E. coli ≤ 0.25, S. aureus ≤ 1) | [11] |
| 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acids | Gram-positive and Gram-negative bacteria | Fluorine on the cyclopropyl ring | Potent activity, specific values vary by derivative | |
| 8-nitrofluoroquinolone derivatives | Helicobacter pylori (metronidazole-resistant) | 8-nitro group on the quinolone core | 2–64 |
This table presents data from established antibiotics and experimental compounds that share key structural features with potential derivatives of this compound.
The presence of the cyclopropyl group at the N-1 position and a fluorine atom at C-6 are critical for the broad-spectrum activity of fluoroquinolones. The addition of a nitro group, as seen in some experimental derivatives, has been shown to be effective against specific pathogens like H. pylori. This suggests that derivatives of this compound could be tailored to target specific, and potentially resistant, bacterial strains.
Proposed Mechanism of Antimicrobial Action
The primary mechanism of action for quinolone-type derivatives would be the inhibition of bacterial type II topoisomerases.
Caption: Inhibition of bacterial DNA gyrase by quinolone derivatives.
III. Experimental Protocols for Biological Evaluation
To validate the predicted biological activities of novel this compound derivatives, standardized in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50).
Workflow Diagram
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7, A549) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Exposure: Incubate the cells with the compounds for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Antimicrobial Susceptibility (Broth Microdilution MIC Test)
This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in broth, typically starting from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final volume of 100-200 µL per well. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
The this compound scaffold represents a fertile, yet largely uncultivated, ground for the discovery of novel anticancer and antimicrobial agents. By leveraging the known bioactivities of its constituent moieties, a rational drug design approach can be employed to synthesize and evaluate new derivatives. The comparative analysis presented in this guide, based on structurally related compounds, strongly suggests that this scaffold is pre-validated for success in two of the most critical areas of therapeutic research. The next logical step is the systematic synthesis of a focused library of derivatives, replacing the nitro group with various kinase-inhibiting heterocycles and exploring its utility in quinolone-like structures. Subsequent evaluation using the detailed protocols herein will undoubtedly unlock the full therapeutic potential of this promising molecular framework.
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A Multi-Spectroscopic Approach to the Definitive Structural Elucidation of 4-Cyclopropyl-1-fluoro-2-nitrobenzene
For researchers and professionals in drug discovery and fine chemical synthesis, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. Trivial errors in isomeric identity can lead to significant downstream consequences, impacting biological activity, safety profiles, and patentability. This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to definitively confirm the structure of 4-Cyclopropyl-1-fluoro-2-nitrobenzene, a valuable synthetic intermediate.
We will move beyond a simple recitation of data, focusing instead on the strategic application of multiple analytical techniques. The causality behind each experimental choice will be explained, demonstrating how a confluence of evidence from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy builds an unshakeable case for the target structure while systematically eliminating isomeric possibilities.
The Analytical Challenge: Confirming Regiochemistry
The synthesis of this compound can potentially yield other isomers. The primary analytical challenge is to confirm the precise placement of the cyclopropyl, fluoro, and nitro groups on the benzene ring. Our multi-pronged spectroscopic strategy is designed to provide orthogonal data points that, when combined, leave no room for ambiguity.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
